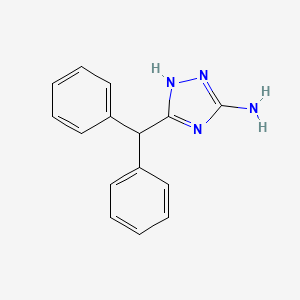

5-Benzhydryl-4H-1,2,4-triazol-3-amine

Description

Contextual Significance of the 1,2,4-Triazole (B32235) Heterocycle in Chemical Sciences

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of substantial interest in various fields of chemical science due to its unique properties. nih.govcato-chem.com The 1,2,4-triazole nucleus is a key component in a wide array of compounds with diverse applications, ranging from medicinal chemistry to materials science and agrochemicals. cato-chem.comnepjol.info

In the realm of medicinal chemistry, 1,2,4-triazole derivatives are recognized for their broad spectrum of biological activities. researchgate.net The triazole ring can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors. This has led to the development of numerous drugs containing this scaffold. The structural versatility of the 1,2,4-triazole ring allows for the introduction of various substituents, enabling the fine-tuning of their biological effects. cato-chem.com

The applications of 1,2,4-triazoles extend to agriculture, where they are utilized as fungicides, herbicides, and plant growth regulators. nepjol.info In materials science, these compounds are explored for their potential in the development of coordination polymers and other advanced materials. cato-chem.com The stability of the triazole ring and its ability to coordinate with metal ions contribute to its utility in these applications.

Academic Relevance and Research Trajectory of 5-Benzhydryl-4H-1,2,4-triazol-3-amine

This compound, identified by the CAS number 502685-63-4, is a specific derivative within the broader class of 1,2,4-triazoles. cato-chem.com This compound features a benzhydryl group (a diphenylmethyl group) attached to the carbon at the 5-position of the 4H-1,2,4-triazole ring, with an amine group at the 3-position.

General synthetic strategies for 3-amino-5-substituted-4H-1,2,4-triazoles often involve the cyclization of aminoguanidine (B1677879) with carboxylic acids or their derivatives. nih.gov It is plausible that the synthesis of this compound could be achieved through a similar pathway, utilizing a benzhydryl-containing precursor.

Below is a data table summarizing the available information for this compound.

| Property | Value |

| IUPAC Name | 5-(diphenylmethyl)-4H-1,2,4-triazol-3-amine |

| CAS Number | 502685-63-4 |

| Molecular Formula | C15H14N4 |

| Physical State | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Scope and Investigative Focus of the Research Outline

The scope of this article is to provide a concise overview of the significance of the 1,2,4-triazole system in chemical sciences and to present the currently available information on this compound. The investigative focus is strictly on the chemical and academic aspects of these compounds, as dictated by the provided outline. The article has synthesized information from a variety of sources to build a foundational understanding of the 1,2,4-triazole heterocycle and to highlight the limited but existing data on the specific benzhydryl derivative. The content adheres to the exclusion of dosage, administration, and safety profiles, focusing solely on the chemical nature and research context.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzhydryl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-15-17-14(18-19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H3,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDAOETAPGHEZNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Formation of 5 Benzhydryl 4h 1,2,4 Triazol 3 Amine

Retrosynthetic Analysis and Key Precursor Identification

A retrosynthetic analysis of 5-benzhydryl-4H-1,2,4-triazol-3-amine reveals several potential disconnection points, leading to readily available starting materials. The most common approach involves the disconnection of the 1,2,4-triazole (B32235) ring itself. This leads to two primary precursor types: a C-N building block and an N-N building block.

One logical disconnection is across the N1-C5 and N2-C3 bonds, which points to the use of an amidrazone precursor. Specifically, diphenylacetamidrazone would serve as the key intermediate, providing the benzhydryl group at the desired position. The remaining nitrogen and carbon atoms of the triazole ring can be introduced by a one-carbon synthon, such as cyanogen (B1215507) bromide or a derivative thereof.

Alternatively, a disconnection across the N4-C5 and N1-N2 bonds suggests a pathway starting from a thiosemicarbazide (B42300) derivative. In this case, diphenylacetyl-thiosemicarbazide would be a key precursor, which upon cyclization would form the desired triazole. Another approach involves the reaction of a hydrazide with a suitable nitrogen-containing reagent.

The key precursors identified through these retrosynthetic pathways are:

Diphenylacetic acid hydrazide

Diphenylacetonitrile (B117805)

Thiosemicarbazide

Amidrazones derived from diphenylacetic acid

Classical and Contemporary Approaches to Triazole Core Synthesis

The construction of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with numerous methods available. These can be broadly categorized into classical and contemporary approaches.

The reaction of amidrazones with one-carbon electrophiles is a fundamental and widely used method for the synthesis of 3-amino-1,2,4-triazoles. In the context of this compound, the synthesis would commence with the preparation of diphenylacetamidrazone. This can be achieved by reacting diphenylacetonitrile with hydrazine (B178648).

The subsequent cyclization of the amidrazone with a suitable one-carbon synthon, such as cyanogen bromide, would yield the target molecule. The reaction proceeds through an initial nucleophilic attack of the amidrazone on the electrophilic carbon, followed by an intramolecular cyclization and elimination of a leaving group.

A general and efficient method for preparing 3-amino-1,2,4-triazoles has been developed, which can be adapted for the synthesis of the target compound. nih.gov This involves the use of a substituted hydrazinecarboximidamide derivative as a key intermediate. nih.gov

Several other cyclization strategies can be employed for the synthesis of the 1,2,4-triazole core.

One common method involves the reaction of hydrazides with various reagents. For instance, the reaction of diphenylacetic acid hydrazide with an isothiocyanate can lead to a thiosemicarbazide intermediate, which can then be cyclized to the corresponding triazole-thiol. Subsequent amination can then lead to the desired 3-amino derivative.

Another approach is the reaction of N-acylamidrazones with dehydrating agents. The required N-acyldiphenylacetamidrazone can be prepared from diphenylacetic acid hydrazide.

Furthermore, the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols has been reported, which can serve as precursors to 3-amino-1,2,4-triazoles. nih.govdergipark.org.trresearchgate.net These methods often involve the cyclization of potassium dithiocarbazinate with hydrazine hydrate. dergipark.org.trnepjol.info The resulting 4-amino-triazole-3-thiol can then be chemically modified to introduce the desired substituents.

Advanced Synthetic Techniques and Reaction Condition Optimization

To improve reaction efficiency, yield, and sustainability, several advanced synthetic techniques have been applied to the synthesis of 1,2,4-triazoles.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. nih.govrjptonline.orgpnrjournal.comthieme-connect.com This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. nih.govrjptonline.orgpnrjournal.comthieme-connect.com For the synthesis of this compound, a microwave-assisted cyclocondensation of the appropriate precursors could offer a more efficient route. nih.gov For example, a microwave-assisted, catalyst-free, one-pot synthesis of 1,2,4-triazoles from hydrazines and formamide (B127407) has been reported, showcasing the potential of this technology. thieme-connect.com

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | >4.0 hours | Moderate | nih.gov |

| Microwave Irradiation | 1 minute | 85% | nih.gov |

| Conventional Heating | 27 hours | Moderate | nih.gov |

| Microwave Irradiation | 30 minutes | 96% | nih.gov |

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,2,4-Triazoles

The use of catalysts can significantly enhance the efficiency and selectivity of 1,2,4-triazole synthesis. Various metal-based and metal-free catalytic systems have been developed.

Copper catalysts, in particular, have been widely employed for the synthesis of 1,2,4-triazoles through various reaction pathways, including cycloaddition reactions. isres.orgorganic-chemistry.orgfrontiersin.orgnih.gov For instance, a copper-catalyzed intermolecular [3+2] cycloaddition has been demonstrated for the synthesis of 1,2,4-triazoles. isres.org Another copper-catalyzed one-pot process utilizes nitriles and hydroxylamine (B1172632) hydrochloride as starting materials. isres.org

Metal-free approaches have also gained attention. isres.org These methods often utilize oxidants like iodine or proceed through cascade reactions involving C-H functionalization. isres.org An amine oxidase-inspired catalyst has also been reported for the regioselective synthesis of 1,2,4-triazoles. rsc.org

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

| Copper (Cu) | Cycloaddition/Oxidative Coupling | Versatile, tolerates various functional groups | isres.orgorganic-chemistry.org |

| Silver (Ag) | Cycloaddition | Regioselective for 1,3-disubstituted triazoles | organic-chemistry.org |

| Iodine (I₂) | Oxidative Cyclization | Metal-free, utilizes common solvents as carbon source | isres.org |

| Amine Oxidase-Inspired Catalyst | Amine Oxidation/Cyclization | Biomimetic, environmentally benign | rsc.org |

Table 2: Examples of Catalyst-Mediated Pathways for 1,2,4-Triazole Synthesis

The primary and most direct route for the synthesis of this compound involves the condensation of a carboxylic acid with aminoguanidine. In this specific case, diphenylacetic acid serves as the key precursor, providing the benzhydryl moiety at the 5-position of the triazole ring.

The reaction typically proceeds by heating a mixture of diphenylacetic acid and an aminoguanidine salt, such as aminoguanidine bicarbonate or hydrochloride, often under acidic catalysis. The initial step involves the formation of a guanyl hydrazide intermediate. Subsequent intramolecular cyclization of this intermediate, with the elimination of water, leads to the formation of the 1,2,4-triazole ring.

A plausible reaction mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the terminal nitrogen of the hydrazine moiety of aminoguanidine. Dehydration then leads to the formation of an N-acyl aminoguanidine. Tautomerization and subsequent intramolecular nucleophilic attack by a nitrogen atom of the guanidine (B92328) group onto the carbonyl carbon, followed by another dehydration step, results in the formation of the stable 1,2,4-triazole ring.

Alternative, though less direct, methods for the synthesis of 3-amino-5-substituted-1,2,4-triazoles have been reported. These can include the reaction of carboxylic acid chlorides with aminoguanidines to form N-acyl aminoguanidine derivatives which are then cyclized upon heating. mdpi.com Another approach involves a one-pot reaction of thiourea (B124793), dimethyl sulfate, and a suitable hydrazide. mdpi.com

Table 1: Comparison of Synthetic Conditions for 5-Substituted-3-amino-1,2,4-triazoles

| Starting Materials | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Carboxylic Acid, Aminoguanidine Bicarbonate | HCl, No solvent | Microwave, 180 °C, 3 h | High | mdpi.com |

| Carboxylic Acid, Aminoguanidine Hydrochloride | Acid catalysis | Conventional Heating | Moderate to Good | researchgate.net |

| Hydrazide, Thiourea, Dimethyl Sulfate | Not specified | One-pot reaction | Good | mdpi.com |

| Carboxylic Acid Chloride, Aminoguanidine | Not specified | Two-step | Moderate | mdpi.com |

Regioselectivity Control in 1,2,4-Triazole Annulation

The synthesis of this compound via the condensation of diphenylacetic acid and aminoguanidine exhibits a high degree of regioselectivity. The formation of the 3-amino-5-benzhydryl isomer is strongly favored over other potential isomers, such as a 3-benzhydryl-5-amino or a 1,5-disubstituted derivative.

This regiochemical outcome is dictated by the inherent reactivity of the aminoguanidine molecule and the mechanism of the cyclization reaction. The initial acylation occurs selectively at the more nucleophilic terminal nitrogen of the hydrazine moiety of aminoguanidine. The subsequent intramolecular cyclization proceeds in a manner that places the amino group at the 3-position and the substituent from the carboxylic acid at the 5-position of the resulting 1,2,4-triazole ring. The reaction mechanism ensures a predictable and controlled annulation, making this a reliable method for accessing the desired regioisomer.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound offers significant advantages in terms of efficiency, safety, and environmental impact. Key green approaches include the use of microwave irradiation and ultrasound-assisted synthesis.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 5-substituted-3-amino-1,2,4-triazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.com The direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions represents a green and straightforward approach. mdpi.com This method often proceeds without the need for a solvent, further enhancing its environmental credentials. mdpi.com The high reaction temperatures achievable in sealed microwave vials can drive the reaction to completion in a fraction of the time required by traditional methods. mdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for greening the synthesis of 1,2,4-triazoles. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures through acoustic cavitation. While specific examples for this compound are not prevalent, the use of ultrasound has been successfully applied to the synthesis of other 1,2,4-triazole derivatives, suggesting its potential applicability.

The use of greener solvents, such as water or deep eutectic solvents, and the development of catalytic systems that can be recycled are also active areas of research in the green synthesis of triazole compounds.

Table 2: Application of Green Chemistry Principles in 1,2,4-Triazole Synthesis

| Green Chemistry Principle | Application in 1,2,4-Triazole Synthesis | Benefits |

|---|---|---|

| Alternative Energy Sources | Microwave Irradiation | Reduced reaction times, increased yields, potential for solvent-free reactions. mdpi.com |

| Ultrasound Irradiation | Enhanced reaction rates, improved yields. | |

| Safer Solvents | Water, Deep Eutectic Solvents | Reduced environmental impact, improved safety. |

| Catalysis | Recyclable catalysts | Reduced waste, improved process economy. |

Chemical Transformations and Derivatization Strategies of 5 Benzhydryl 4h 1,2,4 Triazol 3 Amine

Reactivity at the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring of 5-Benzhydryl-4H-1,2,4-triazol-3-amine contains three nitrogen atoms (N1, N2, and N4), each representing a potential site for electrophilic attack. The reactivity of these atoms is governed by annular tautomerism, which allows the proton to reside on N1, N2, or N4, influencing the nucleophilicity of the respective nitrogen atoms. While direct studies on the N-substitution of this compound are not extensively documented, the reactivity can be inferred from studies on analogous 1,2,4-triazole systems.

Electrophilic Alkylation and Acylation

Electrophilic alkylation and acylation of 5-substituted-4H-1,2,4-triazoles can lead to a mixture of N-substituted products. The reaction of the triazole ring with electrophiles like alkyl halides or acyl chlorides typically occurs at the N1, N2, or N4 positions. The distribution of these isomers is influenced by factors such as the nature of the electrophile, the solvent, the temperature, and the steric hindrance imposed by substituents on the ring. nih.gov

In the case of this compound, the sterically demanding benzhydryl group at C5 would likely disfavor substitution at the adjacent N1 position. Therefore, reactions with electrophiles are predicted to preferentially yield N2- and N4-substituted derivatives. For instance, alkylation of methyl 1,2,4-triazole-3-carboxylate (B8385096) has been shown to produce a mixture of regioisomers, highlighting the competitive nature of the reaction at the different nitrogen atoms. mdpi.com

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives is a direct outcome of the alkylation and acylation reactions. Depending on the conditions, specific isomers can often be favored. For example, the introduction of an alkyl or aryloxymethyl group at the N1 position of a 1,2,4-triazole-3-carboxylate has been achieved, demonstrating the feasibility of creating specific N-substituted regioisomers. mdpi.com Similarly, the synthesis of various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones from primary amines illustrates the formation of N4-substituted products. nih.gov These examples suggest that a range of N-substituted derivatives of this compound could be synthesized, leading to compounds with potentially novel properties.

Table 1: Potential N-Alkylation/Acylation Products of this compound This table is illustrative and based on the general reactivity of the 1,2,4-triazole ring.

| Reagent (E+) | Potential Product(s) | Position of Substitution |

| Methyl Iodide (CH₃I) | 1-Methyl-5-benzhydryl-1H-1,2,4-triazol-3-amine | N1 |

| 2-Methyl-5-benzhydryl-2H-1,2,4-triazol-3-amine | N2 | |

| 4-Methyl-5-benzhydryl-4H-1,2,4-triazol-3-amine | N4 | |

| Benzyl Bromide | 1-Benzyl-5-benzhydryl-1H-1,2,4-triazol-3-amine | N1 |

| 2-Benzyl-5-benzhydryl-2H-1,2,4-triazol-3-amine | N2 | |

| 4-Benzyl-5-benzhydryl-4H-1,2,4-triazol-3-amine | N4 | |

| Acetyl Chloride | N-(1-Acetyl-5-benzhydryl-1H-1,2,4-triazol-3-yl)acetamide (potential diacylation) | N1 and/or exocyclic NH₂ |

| N-(2-Acetyl-5-benzhydryl-2H-1,2,4-triazol-3-yl)acetamide (potential diacylation) | N2 and/or exocyclic NH₂ | |

| N-(4-Acetyl-5-benzhydryl-4H-1,2,4-triazol-3-yl)acetamide (potential diacylation) | N4 and/or exocyclic NH₂ |

Modifications at the Primary Amine Functionality

The exocyclic amino group at the C3 position is a key site for derivatization, behaving as a typical primary amine. Its nucleophilicity allows for a wide range of reactions to introduce new functional groups.

Acylation and Sulfonylation Reactions

The primary amine of the triazole can be readily acylated by reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction is common for amino-triazoles; for instance, 4-amino-3,5-dialkyl-1,2,4-triazoles can be acetylated to produce N-[3,5-dialkyl-4H-1,2,4-triazol-4-yl] acetamides. researchgate.net It is expected that this compound would react similarly with various acylating agents under standard conditions.

Sulfonylation, the reaction with sulfonyl chlorides, would yield sulfonamide derivatives. While specific examples for this compound are lacking, the general reactivity of primary amines suggests that reaction with reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base would afford the corresponding N-sulfonylated products.

Schiff Base Formation and Subsequent Reductions

One of the most widely reported transformations for amino-triazoles is the condensation reaction with aldehydes to form Schiff bases (azomethines). The primary amine of this compound is expected to react with a variety of aromatic and aliphatic aldehydes, typically under reflux in a solvent like ethanol (B145695) with an acid catalyst, to yield the corresponding N-ylideneamino derivatives. nepjol.infonih.gov Numerous studies on 4-amino-5-substituted-4H-1,2,4-triazoles have demonstrated this reaction with aldehydes bearing diverse substituents. mdpi.comresearchgate.netnepjol.info

These Schiff bases can be subsequently reduced to form stable secondary amine derivatives. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of the imine (C=N) bond to an amine (CH-NH) linkage, providing a route to a different class of N-substituted compounds.

Table 2: Examples of Schiff Base Formation with 4-Amino-1,2,4-Triazole (B31798) Analogues This table provides examples from related compounds to illustrate the expected reactivity of this compound.

| Amino-Triazole Reactant | Aldehyde | Reaction Conditions | Resulting Schiff Base | Reference |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | Reflux in ethanol | 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | Reflux in ethanol | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | mdpi.com |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Reflux in ethanol, H₂SO₄ catalyst | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4–triazole-3-thiol | nepjol.info |

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Hydroxybenzaldehyde | Reflux in glacial acetic acid | 4-[(4-Hydroxybenzylidene)amino]-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thione |

Urea (B33335) and Thiourea (B124793) Derivative Synthesis

The primary amino group can react with isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. This reaction provides a straightforward method for introducing a variety of substituents onto the triazole scaffold. The reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate. This synthetic strategy is a common method for creating libraries of compounds for biological screening. Although the synthesis of urea derivatives from this compound has not been specifically reported, the established reactivity of primary amines makes this a highly predictable and feasible transformation.

Table 3: Predicted Urea and Thiourea Derivatives from this compound This table is illustrative and based on the general reactivity of primary amines with isocyanates and isothiocyanates.

| Reagent | Derivative Class | Predicted Product Name |

| Phenyl isocyanate | Urea | 1-(5-Benzhydryl-4H-1,2,4-triazol-3-yl)-3-phenylurea |

| Ethyl isocyanate | Urea | 1-(5-Benzhydryl-4H-1,2,4-triazol-3-yl)-3-ethylurea |

| Naphthyl isocyanate | Urea | 1-(5-Benzhydryl-4H-1,2,4-triazol-3-yl)-3-(naphthalen-1-yl)urea |

| Phenyl isothiocyanate | Thiourea | 1-(5-Benzhydryl-4H-1,2,4-triazol-3-yl)-3-phenylthiourea |

| Allyl isothiocyanate | Thiourea | 1-Allyl-3-(5-Benzhydryl-4H-1,2,4-triazol-3-yl)thiourea |

Transformations Involving the Benzhydryl Moiety

The benzhydryl group, a diphenylmethyl substituent, at the 5-position of the 1,2,4-triazole ring offers a site for chemical modification, primarily at the benzylic carbon. This carbon atom is activated by the two adjacent phenyl rings, making it susceptible to oxidation and substitution reactions.

Oxidation: The benzylic C-H bond of the benzhydryl moiety can be oxidized to a hydroxyl group, which may then be further oxidized to a ketone. This transformation would yield 5-(hydroxy(diphenyl)methyl)-4H-1,2,4-triazol-3-amine and subsequently 5-(diphenylcarbonyl)-4H-1,2,4-triazol-3-amine. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄), chromium-based reagents, or milder, more selective methods to avoid degradation of the heterocyclic core.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can introduce a halogen atom at the benzylic position. The resulting 5-(bromo(diphenyl)methyl)-4H-1,2,4-triazol-3-amine would be a versatile intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Table 1: Plausible Transformations of the Benzhydryl Moiety

| Starting Material | Reagents and Conditions | Product | Potential Yield Range (%) |

|---|---|---|---|

| This compound | 1. KMnO₄, acetone, reflux | 5-(Hydroxy(diphenyl)methyl)-4H-1,2,4-triazol-3-amine | 40-60 |

| 5-(Hydroxy(diphenyl)methyl)-4H-1,2,4-triazol-3-amine | PCC, CH₂Cl₂, rt | 5-(Diphenylcarbonyl)-4H-1,2,4-triazol-3-amine | 60-80 |

Annulation Reactions and Fused Heterocyclic Systems

The 4-amino-1,2,4-triazole core is a well-established precursor for the synthesis of a variety of fused heterocyclic systems. These reactions, known as annulation reactions, typically involve the reaction of the 4-amino group and one of the adjacent ring nitrogens with a bifunctional electrophile. In the case of this compound, which can exist in equilibrium with its 3-thiol tautomer in basic conditions, the thiol group also serves as a key nucleophile.

Triazolo[3,4-b] nih.govzsmu.edu.uauzhnu.edu.uathiadiazoles: Condensation of the 4-amino-5-substituted-1,2,4-triazole-3-thiol tautomer with carboxylic acids or their derivatives (e.g., acid chlorides or anhydrides) is a common method for the synthesis of 6-substituted-3-(substituent)- nih.govuzhnu.edu.uanih.govtriazolo[3,4-b] nih.govzsmu.edu.uauzhnu.edu.uathiadiazoles. For instance, reaction with an aromatic carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride would lead to the corresponding fused thiadiazole.

Triazolo[3,4-b] nih.govzsmu.edu.uauzhnu.edu.uathiadiazines: Reaction with α-haloketones or other 1,2-dielectrophiles can lead to the formation of seven-membered fused rings. For example, treatment of the triazole-3-thiol with an α-bromoacetophenone derivative would initially lead to S-alkylation, followed by intramolecular cyclization involving the 4-amino group to yield a dihydro- nih.govuzhnu.edu.uanih.govtriazolo[3,4-b] nih.govzsmu.edu.uauzhnu.edu.uathiadiazine.

Table 2: Representative Annulation Reactions

| Electrophile | Fused Heterocyclic System | General Reaction Conditions |

|---|---|---|

| Aromatic Carboxylic Acid | nih.govuzhnu.edu.uanih.govTriazolo[3,4-b] nih.govzsmu.edu.uauzhnu.edu.uathiadiazole | POCl₃, reflux |

| Carbon Disulfide | nih.govuzhnu.edu.uanih.govTriazolo[3,4-b] nih.govzsmu.edu.uauzhnu.edu.uathiadiazole-6(5H)-thione | KOH, ethanol, reflux |

| α-Bromoacetophenone | 7H- nih.govuzhnu.edu.uanih.govTriazolo[3,4-b] nih.govzsmu.edu.uauzhnu.edu.uathiadiazine | Base (e.g., NaOEt), ethanol, reflux |

Chemo- and Regioselectivity in Derivatization Processes

The this compound molecule possesses multiple nucleophilic centers, leading to potential challenges and opportunities in chemo- and regioselectivity during derivatization. The primary sites for electrophilic attack are the exocyclic 4-amino group, the N1 and N2 atoms of the triazole ring, and the sulfur atom in the 3-thiol tautomer.

Acylation: Acylation with acid chlorides or anhydrides is expected to occur preferentially at the most nucleophilic site. Under neutral or slightly basic conditions, the exocyclic 4-amino group is generally more nucleophilic than the ring nitrogens, leading to the formation of the corresponding 4-acylamino derivative.

Alkylation: The regioselectivity of alkylation is highly dependent on the reaction conditions. In the presence of a base, the thiol tautomer is favored, and alkylation typically occurs at the sulfur atom to yield the 3-(alkylthio) derivative. uzhnu.edu.ua However, under different conditions, particularly with S-protected triazoles, alkylation can occur at the N1 or N2 positions of the triazole ring. nih.gov The steric bulk of the benzhydryl group at the 5-position may influence the regioselectivity of N-alkylation, potentially favoring the less sterically hindered nitrogen atom.

Schiff Base Formation: The exocyclic 4-amino group can readily condense with aldehydes and ketones to form the corresponding Schiff bases (imines). This reaction is typically catalyzed by a small amount of acid. These Schiff bases are valuable intermediates for further transformations, including reduction to secondary amines or participation in cyclization reactions.

Table 3: Chemo- and Regioselective Derivatization

| Reagent | Major Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | 4-Acetamido-5-benzhydryl-4H-1,2,4-triazol-3-amine | Pyridine, 0 °C to rt |

| Methyl Iodide | 5-Benzhydryl-3-(methylthio)-4H-1,2,4-triazol-4-amine | NaOH, ethanol, rt |

Spectroscopic and Diffraction Based Structural Elucidation of 5 Benzhydryl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of 5-Benzhydryl-4H-1,2,4-triazol-3-amine, distinct signals corresponding to the different types of protons are expected.

The spectrum would feature a singlet for the methine proton of the benzhydryl group, significantly influenced by the two adjacent phenyl rings and the triazole moiety. The ten protons of the two phenyl rings would typically appear as a complex multiplet in the aromatic region of the spectrum. Additionally, the protons of the amine (NH₂) group at the C3 position and the N-H proton of the triazole ring are expected to appear as broad singlets. The chemical shifts of these N-H protons are often dependent on the solvent used and the concentration of the sample.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted data based on the analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzhydryl CH | 5.5 - 5.8 | Singlet | 1H |

| Amine NH₂ | 5.0 - 5.5 | Broad Singlet | 2H |

| Aromatic Ar-H | 7.2 - 7.5 | Multiplet | 10H |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

For this compound, the spectrum would show two signals in the downfield region corresponding to the C3 and C5 carbons of the triazole ring. urfu.ru The carbon of the benzhydryl methine group would also be clearly identifiable. The aromatic region would contain signals for the carbons of the two phenyl rings; due to symmetry, fewer than 12 signals may be observed, corresponding to the ipso, ortho, meta, and para carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents predicted data based on the analysis of structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Benzhydryl CH | 50 - 55 |

| Aromatic C (ipso) | 140 - 145 |

| Aromatic C (ortho, meta, para) | 125 - 130 |

| Triazole C3 | 155 - 160 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing specific connections between atoms, which is crucial for unambiguous structural assignment. beilstein-journals.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in assigning the protons within the phenyl rings by showing correlations between adjacent (ortho-coupled) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. HSQC would be used to definitively assign the benzhydryl CH carbon and the various aromatic carbons by correlating them to their respective proton signals. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the molecular structure. For instance, the methine proton of the benzhydryl group would be expected to show correlations to the C5 carbon of the triazole ring and the ipso-carbons of the phenyl rings, confirming the connection between these fragments. Similarly, the triazole N-H proton could show correlations to the C3 and C5 carbons, further solidifying the ring structure assignment. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The calculated exact mass of the molecular ion of this compound (C₁₅H₁₄N₄) is distinct. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Interpretation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules often break apart into characteristic fragments. Analyzing these fragmentation patterns provides valuable clues about the molecule's structure. researchgate.net For this compound, several key fragmentation pathways can be predicted.

A common fragmentation would involve the cleavage of the bond between the benzhydryl group and the triazole ring. This would likely result in the formation of a highly stable benzhydryl cation ((C₆H₅)₂CH⁺), which would produce a prominent peak at an m/z of 167. Another significant fragmentation could be the loss of a phenyl radical (•C₆H₅) from the molecular ion to yield an [M - 77]⁺ fragment. The fragmentation of the triazole ring itself can also occur, leading to various smaller charged fragments. The observation of these specific fragments helps to confirm the presence of the benzhydryl and amino-triazole substructures within the molecule.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound This table presents predicted data based on theoretical fragmentation pathways.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 250 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₆H₅]⁺ |

| 167 | [(C₆H₅)₂CH]⁺ (Benzhydryl cation) |

Infrared (IR) Spectroscopy for Functional Group Presence

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum is expected to display a series of absorption bands that confirm the presence of its key structural components: the amino group, the benzhydryl moiety, and the 1,2,4-triazole (B32235) ring. The N-H stretching vibrations of both the primary amine (NH2) and the secondary amine within the triazole ring typically appear as distinct bands in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations from the two phenyl rings of the benzhydryl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretch of the central carbon of the benzhydryl group would appear just below this value.

Vibrations corresponding to the heterocyclic and aromatic rings are also diagnostic. The C=N and N=N stretching vibrations within the 1,2,4-triazole ring produce characteristic absorption bands in the 1400-1600 cm⁻¹ region. Aromatic C=C stretching vibrations from the phenyl rings also appear in this fingerprint region, typically between 1450 cm⁻¹ and 1600 cm⁻¹. The presence of a thione (C=S) group in related triazole thiones can be identified by a band around 1166-1258 cm⁻¹, which would be absent in the title compound, confirming the amino structure.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3200 - 3450 |

| Triazole (N-H) | Stretching | 3100 - 3200 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Triazole Ring (C=N, N=N) | Stretching | 1400 - 1600 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing arrangement within a crystal lattice.

While the specific crystal structure of this compound is not detailed in the available literature, extensive studies on related 3-amino-5-substituted-1,2,4-triazoles and other triazole derivatives allow for a well-founded prediction of its solid-state architecture. The 1,2,4-triazole ring is consistently found to be planar or nearly planar. The substituents attached to the ring, in this case, the amino and benzhydryl groups, will adopt specific orientations relative to this plane.

A key conformational feature would be the dihedral angles between the triazole ring and the two phenyl rings of the benzhydryl substituent. In related structures containing multiple aromatic rings, significant twisting is observed to minimize steric hindrance. For instance, in a compound with a phenyl ring attached to a triazole, the dihedral angle was found to be 40.1 (1)°. In another case, the dihedral angle between two phenyl rings in a diphenylpropanone fragment was 86.8 (1)°. A similar twisted, non-planar conformation is expected for the benzhydryl group in the title compound.

The crystal packing is likely to be dominated by intermolecular hydrogen bonds. The amino group and the N-H protons on the triazole ring are excellent hydrogen bond donors, while the nitrogen atoms of the triazole ring are effective acceptors. This typically leads to the formation of extensive networks, such as centrosymmetric dimers or one-dimensional chains, which stabilize the crystal structure.

Table 2: Illustrative Crystallographic Data from Related Triazole Structures

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) | Ref. |

| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | Triclinic | P-1 | Phenyl/Triazole Angle: 1.4(2)° | |

| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | Triclinic | P-1 | Phenyl/Triazole Angle: 5.7(1)° | |

| 4-Amino-1-(2-benzoyl-1-phenylethyl)-3-phenyl-1H-1,2,4-triazol-5(4H)-thione | Triclinic | P-1 | Phenyl/Triazole Angle: 40.1(1)°; Phenyl/Phenyl Angle: 86.8(1)° | |

| 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Monoclinic | P2₁/c | Benzene/Triazole Angle: 67.51(16)° |

Vibrational Spectroscopy for Tautomeric Form Identification

Prototropic tautomerism is a significant phenomenon in many heterocyclic systems, including 1,2,4-triazoles. For this compound, the migration of a proton can lead to different annular tautomers, primarily the 1H, 2H, and 4H forms. The stability and prevalence of these tautomers can be influenced by the physical state (solid, liquid, gas), solvent polarity, and the electronic nature of the substituents.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a highly sensitive tool for investigating tautomeric equilibria. Each tautomer possesses a unique molecular structure and symmetry, which results in a distinct vibrational spectrum. By comparing experimental spectra with those predicted from quantum-chemical calculations (e.g., Density Functional Theory, DFT), the dominant tautomeric form in a specific environment can be identified.

For 3-amino-1,2,4-triazoles, key spectral regions can differentiate the tautomers. The N-H stretching region (3000-3500 cm⁻¹) is particularly informative, as the position and number of bands can change depending on whether the proton is on N1, N2, or N4, and its involvement in hydrogen bonding. Ring stretching and deformation modes, often referred to as "ring breathing" modes, are also highly sensitive to the electronic distribution within the triazole ring, which is altered between tautomers. For example, theoretical studies on the parent 1,2,4-triazole have shown that the vibrational frequencies calculated for the 1H and 4H tautomers differ, allowing for their distinction. The analysis of these subtle but measurable spectral differences is crucial for determining the preferred tautomeric structure of this compound.

Table 3: General Vibrational Mode Differences for 1,2,4-Triazole Tautomers

| Vibrational Mode | Expected Effect of Tautomerism | Rationale |

| N-H Stretching | Shift in frequency and band shape | The chemical environment of the N-H bond differs significantly between N1-H, N2-H, and N4-H positions. |

| Ring Stretching (C=N, N-N) | Shifts in multiple bands in the 1000-1600 cm⁻¹ region | Tautomerization alters the bond order and electronic structure within the heterocyclic ring. |

| Ring Deformation/Breathing | Change in frequency of low-energy modes | The overall symmetry and force constants of the ring change with the position of the annular proton. |

| N-H Out-of-Plane Bending | Shift in frequency | The position of the proton affects the rigidity and vibrational characteristics of the N-H bond relative to the ring plane. |

Computational and Theoretical Investigations into 5 Benzhydryl 4h 1,2,4 Triazol 3 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. It is particularly effective for determining the ground-state properties of a molecule like 5-Benzhydryl-4H-1,2,4-triazol-3-amine. A typical DFT study would involve optimizing the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate electronic properties such as the total energy, dipole moment, and the distribution of atomic charges. These properties are crucial for understanding the molecule's polarity and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions.

| Parameter | Conceptual Significance | Predicted Importance for this compound |

| HOMO Energy | Electron-donating capacity | The nitrogen-rich triazole ring and the amino group would likely contribute significantly to the HOMO, indicating potential sites for electrophilic attack. |

| LUMO Energy | Electron-accepting capacity | The triazole ring and the phenyl groups of the benzhydryl moiety would be expected to influence the LUMO, highlighting regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | The magnitude of the gap would provide a quantitative measure of the molecule's overall reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values: red typically represents regions of high electron density (negative potential), which are attractive to electrophiles, while blue represents regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the amino group, identifying them as potential sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the amino group and the C-H bonds would likely exhibit positive potential.

Tautomeric Equilibrium and Isomerization Pathways

Tautomerism, the interconversion of structural isomers, is a well-documented phenomenon in 1,2,4-triazole (B32235) derivatives. The position of a labile proton can shift between different nitrogen atoms of the triazole ring and the exocyclic amino group, leading to different tautomeric forms.

Relative Stabilities of Tautomeric Forms

Computational methods can be used to calculate the relative energies of the different possible tautomers of this compound. By comparing the total energies of the optimized geometries of each tautomer, it is possible to predict which form is the most stable and therefore the most abundant at equilibrium. Studies on similar 3-amino-1,2,4-triazole systems have often shown that the amino tautomer is more stable than the imino tautomer. The large benzhydryl group in the 5-position could introduce steric effects that might influence the relative stabilities of the tautomers.

| Tautomeric Form | Key Structural Feature | Expected Relative Stability |

| This compound | Exocyclic amino group | Generally predicted to be the most stable form based on studies of related compounds. |

| 5-Benzhydryl-4H-1,2,4-triazol-3-imine | Endocyclic imine group | Likely to be higher in energy and thus less stable than the amine tautomer. |

| Other potential tautomers | Proton migration to different ring nitrogens | Their relative stabilities would need to be computationally assessed. |

Influence of Solvents and Environmental Factors on Tautomerism

The tautomeric equilibrium can be significantly influenced by the surrounding environment, particularly the solvent. Solvents with different polarities can stabilize one tautomer over another through intermolecular interactions such as hydrogen bonding.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the tautomeric equilibrium. These calculations would provide insights into how the relative stabilities of the tautomers of this compound might change in different solvent environments, which is crucial for understanding its behavior in solution-phase reactions or biological systems. For instance, polar protic solvents might favor tautomers that can act as better hydrogen bond donors or acceptors.

Conformational Analysis and Potential Energy Surfaces of Flexible Moieties

The conformational landscape of this compound is largely dictated by the rotational freedom of the benzhydryl group. This bulky substituent, consisting of two phenyl rings attached to a single carbon, introduces significant steric considerations and a variety of possible spatial arrangements.

A theoretical conformational analysis would likely focus on the torsion angles around the bond connecting the benzhydryl carbon to the C5 position of the triazole ring. By systematically rotating this bond and the bonds connecting the phenyl rings to the central carbon, a potential energy surface (PES) can be generated. mdpi.communi.cz The PES maps the energy of the molecule as a function of its geometry, revealing the most stable low-energy conformations (minima) and the energy barriers to rotation (saddle points).

For the benzhydryl group, the phenyl rings can adopt various orientations relative to each other and to the triazole ring. It is expected that the lowest energy conformations would involve a staggered arrangement of the phenyl rings to minimize steric hindrance. mdpi.com A relaxed scan of the potential energy surface, where at each step of rotation the rest of the molecule's geometry is optimized, would provide a detailed profile of the rotational energy barrier. mdpi.com

Table 1: Hypothetical Torsion Angles and Relative Energies for Conformational Analysis of this compound

| Conformer | Torsion Angle 1 (Phenyl-C-C-N) (°) | Torsion Angle 2 (Phenyl-C-C-N) (°) | Relative Energy (kcal/mol) |

| A (Staggered) | 60 | 180 | 0 (Global Minimum) |

| B (Staggered) | 180 | 300 | 0.2 |

| C (Eclipsed) | 0 | 120 | 5.8 |

| D (Eclipsed) | 120 | 240 | 6.1 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics simulations can provide insights into the dynamic behavior of this compound in a simulated environment, such as in solution or interacting with a biological target. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system over time, offering a view of the molecule's flexibility and its interactions with surrounding molecules. researchgate.netpensoft.net

An MD simulation of this compound would likely show significant fluctuations in the torsion angles of the benzhydryl group, exploring multiple conformations around the low-energy minima identified in the conformational analysis. The triazole ring itself is a rigid scaffold, providing a stable anchor for the flexible benzhydryl and amino groups.

In a biological context, MD simulations are invaluable for understanding how a molecule like this might bind to a protein target. nih.gov The benzhydryl group, with its two phenyl rings, can engage in hydrophobic and π-stacking interactions with amino acid residues in a binding pocket. mdpi.com The triazole ring and the amino group can act as hydrogen bond donors and acceptors, forming specific interactions that contribute to binding affinity. pensoft.net By simulating the molecule-protein complex, researchers can identify key interacting residues and assess the stability of the binding mode over time. frontiersin.org

Table 2: Potential Intermolecular Interactions of this compound Identified Through MD Simulations

| Molecular Moiety | Type of Interaction | Potential Interacting Partners |

| Benzhydryl Group | Hydrophobic, π-π Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Triazole Ring | Hydrogen Bonding, Dipole-Dipole | Polar amino acid residues, water |

| Amino Group | Hydrogen Bonding | Polar amino acid residues, water |

In silico Reaction Mechanism Predictions for Synthetic Routes and Transformations

Computational chemistry can be employed to predict and analyze the reaction mechanisms for the synthesis of this compound. cuny.edu Density Functional Theory (DFT) is a common method for investigating reaction pathways, allowing for the calculation of the energies of reactants, transition states, and products.

A plausible synthetic route to this compound could involve the cyclization of a substituted thiosemicarbazide (B42300) or a related intermediate. nih.govnih.govdergipark.org.trbohrium.com For instance, the reaction of a benzhydryl-substituted carbonyl compound with thiosemicarbazide, followed by cyclization, is a common method for preparing 5-substituted-4H-1,2,4-triazol-3-thiols, which could then be converted to the 3-amino derivative. Another approach could involve the reaction of a benzhydryl-containing nitrile with hydrazine (B178648). frontiersin.org

In silico studies can elucidate the step-by-step mechanism of these reactions, identifying the transition state structures and their associated activation energies. This information is crucial for understanding the reaction kinetics and for optimizing reaction conditions to improve yield and selectivity.

Table 3: Hypothetical Synthetic Steps and In Silico Investigation Focus

| Reaction Step | Description | Focus of In Silico Investigation |

| 1 | Formation of a substituted thiosemicarbazide | Transition state analysis of the condensation reaction. |

| 2 | Cyclization to the triazole ring | Calculation of activation energy for the ring-closing step. |

| 3 | Conversion of thiol to amine | Modeling the mechanism of amination. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. kashanu.ac.ir For a novel compound like this compound, QSAR models built on existing data for other 1,2,4-triazole derivatives can be used to predict its potential biological activities. nih.govresearchgate.net

Numerous studies have developed QSAR models for 1,2,4-triazoles with anticancer, antifungal, and antimicrobial activities. nih.govnih.govresearchgate.net These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include steric, electronic, and hydrophobic parameters.

To predict the activity of this compound, one would first calculate a set of relevant molecular descriptors. These would then be input into a pre-existing and validated QSAR model for a particular biological endpoint. The model would then generate a predicted activity value for the compound. The presence of the large, hydrophobic benzhydryl group would likely be a significant contributor to its predicted activity in many QSAR models. nih.gov

Table 4: Common Molecular Descriptors in QSAR Studies of 1,2,4-Triazoles

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Steric | Molecular Weight, Molar Refractivity | The bulky benzhydryl group will significantly influence these descriptors. |

| Electronic | Dipole Moment, HOMO/LUMO energies | The triazole ring and amino group are key electronic features. |

| Hydrophobic | LogP | The benzhydryl group will impart significant hydrophobicity. |

| Topological | Wiener Index, Kier & Hall Indices | Describe the connectivity and shape of the molecule. |

By leveraging these computational and theoretical approaches, a detailed and predictive understanding of the chemical and biological properties of this compound can be developed, guiding future experimental research.

Mechanistic Exploration of Biological Activities Associated with 5 Benzhydryl 4h 1,2,4 Triazol 3 Amine Scaffolds

Molecular Target Identification and Validation

Research into 1,2,4-triazole (B32235) derivatives has identified several specific enzymes and receptors as molecular targets. While direct studies on 5-benzhydryl-4H-1,2,4-triazol-3-amine are limited, the biological activities of analogous compounds suggest potential interactions with key cellular components. The benzhydryl group, with its bulky and lipophilic nature, is expected to significantly influence the binding affinity and selectivity of the triazole core for its molecular targets.

Derivatives of the 1,2,4-triazole nucleus have been shown to target a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are implicated in neurodegenerative diseases and diabetes. nih.govresearchgate.net Furthermore, their anti-inflammatory properties have been linked to the inhibition of enzymes like p38α mitogen-activated protein kinase (MAPK) and cyclooxygenase-2 (COX-2). nih.govnih.gov In the realm of oncology, epidermal growth factor receptor (EGFR) has been identified as a target for some triazole-based compounds. nih.gov The structural similarity of the this compound scaffold to these active molecules suggests that its biological effects may be mediated through one or more of these or related targets.

In vitro Biochemical Characterization of Target-Ligand Interactions

The characterization of how these ligands interact with their molecular targets is crucial for understanding their mechanism of action. This is typically achieved through enzyme kinetic studies and receptor binding assays.

For 1,2,4-triazole derivatives that act as enzyme inhibitors, kinetic studies are employed to elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, studies on analogous triazole compounds have demonstrated potent inhibitory activity against various enzymes. The IC50 values, representing the concentration of an inhibitor required to reduce the enzyme activity by 50%, are a key metric obtained from these studies.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Complex Analysis

There is no publicly available research detailing molecular docking or molecular dynamics simulations specifically for this compound. While numerous studies have employed these computational techniques to investigate the binding of various 1,2,4-triazole derivatives to a wide array of biological targets, the unique structural contributions of the benzhydryl moiety at the 5-position have not been explored in silico according to current literature.

General molecular docking studies on other 1,2,4-triazole compounds have provided insights into their potential mechanisms of action by identifying key interactions within the active sites of enzymes and receptors. These studies often highlight the importance of the triazole ring in forming hydrogen bonds and other non-covalent interactions with protein residues. However, without specific studies on this compound, any discussion of its binding modes would be purely speculative.

Interactive Data Table: Representative Molecular Docking Studies of 1,2,4-Triazole Derivatives (Excluding this compound)

| Derivative Class | Target Protein | Key Interactions Noted | Reference |

| Triazolo[3,4-b] pnrjournal.comnih.govmdpi.comthiadiazoles | c-Met tyrosine kinase | Docking scores suggest potential inhibitory activity. | researchgate.net |

| Benzothiazole/benzoxazole derivatives | p38α MAP kinase | Hinge region interaction with MET 109. | nih.gov |

| Phenyl pyrazinyl mercapto triazole | Focal Adhesion Kinase (FAK) | Good affinity of the ligand towards the protein. | researchgate.net |

| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols | Not Specified | Docked into active sites to test binding ability. | pnrjournal.com |

Cellular Mechanistic Assays (e.g., pathway modulation, specific protein interactions in cell lines)

Similarly, a thorough literature search did not yield any studies on the cellular mechanistic assays of this compound. Research on other 1,2,4-triazole derivatives has demonstrated their ability to modulate various cellular pathways. For instance, some derivatives have been shown to affect signaling pathways like MAPK/NF-κB, which are crucial in inflammation and cancer. nih.gov However, in the absence of specific experimental data for this compound, it is not possible to detail its effects on pathway modulation or its specific protein interactions within cell lines.

Mechanism-Based Molecular Probes and Activity-Based Profiling

There are no published reports on the development or use of this compound as a mechanism-based molecular probe or in activity-based profiling studies. These advanced chemical biology techniques are invaluable for identifying and characterizing the cellular targets of bioactive compounds. The lack of such research indicates that the specific molecular targets and the mechanism of action of this compound remain to be elucidated.

Emerging Research Methodologies and Future Perspectives for 5 Benzhydryl 4h 1,2,4 Triazol 3 Amine

Advanced Synthetic Technologies and Automation (e.g., Flow Chemistry, Automated Synthesis)

Traditional batch synthesis methods for heterocyclic compounds are increasingly being supplemented or replaced by advanced technologies that offer greater efficiency, safety, and control. Flow chemistry and automated synthesis platforms are at the forefront of this evolution.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of 1,2,4-triazole (B32235) libraries, flow chemistry offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for seamless integration of reaction, work-up, and purification steps. rsc.org A high-throughput methodology for synthesizing 1,2,4-triazole libraries in a continuous flow reactor has been reported, demonstrating the feasibility of this approach for rapid compound generation. rsc.org While a specific flow synthesis protocol for 5-Benzhydryl-4H-1,2,4-triazol-3-amine has not been detailed, the general methods developed for other 1,2,4-triazoles could be adapted. For instance, the cyclization of thiosemicarbazide (B42300) precursors, a common route to 3-amino-1,2,4-triazoles, is amenable to flow conditions.

Automated Synthesis: Automated platforms, such as robotic synthesizers, enable the rapid and parallel synthesis of large libraries of compounds. nih.gov These systems can perform repetitive tasks with high precision, freeing up researchers for more complex activities. An automated synthesis of a 96-member library of triazole derivatives has been successfully demonstrated using a solid-phase supported copper catalyst. nih.gov This approach could be invaluable for exploring the chemical space around this compound by systematically varying substituents on the benzhydryl or triazole moieties to establish structure-activity relationships (SAR).

Table 1: Comparison of Batch vs. Flow Synthesis for Triazole Derivatives

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Scale | Milligram to kilogram | Microgram to multigram |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, uniform temperature |

| Mass Transfer | Often limited by stirring | Enhanced due to small reactor dimensions |

| Safety | Higher risk with large volumes | Inherently safer with small reaction volumes |

| Process Control | Manual or semi-automated | Fully automated and precise |

| Reproducibility | Can be variable | High |

| Integration | Difficult to integrate steps | Easily integrated with purification/analysis |

Chemoinformatics and Data-Driven Approaches in Derivative Space Exploration

Chemoinformatics utilizes computational and informational techniques to address challenges in chemistry. For this compound, these approaches can be instrumental in predicting the properties of its derivatives and guiding the synthesis of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 1,2,4-triazole derivatives, QSAR models have been developed to predict their antifungal and anticancer activities. nih.gov These models use molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters) to predict the activity of unsynthesized compounds. A hypothetical QSAR study on a series of benzhydryl-triazole derivatives could identify key structural features that influence a particular biological activity, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. Molecular docking studies are widely used in drug discovery to understand the interactions between a ligand and its target protein at the atomic level. nih.govmdpi.com For 1,2,4-triazole derivatives, docking studies have been employed to investigate their binding modes with various enzymes, including aromatase and c-kit tyrosine kinase. nih.govmdpi.com In the context of this compound, molecular docking could be used to screen for potential biological targets and to design derivatives with improved binding affinity and selectivity.

Table 2: Hypothetical Molecular Descriptors for a QSAR Study of this compound Derivatives

| Derivative | LogP (Lipophilicity) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |

| Parent Compound | 3.5 | 4.2 | 264.32 | 68.5 | 10.2 |

| 4-Fluoro analog | 3.7 | 3.8 | 282.31 | 68.5 | 8.5 |

| 4,4'-Dichloro analog | 4.9 | 2.5 | 333.22 | 68.5 | 5.1 |

| 4-Methoxy analog | 3.6 | 4.8 | 294.35 | 77.7 | 12.8 |

Development of this compound as Molecular Probes for Biological Systems

Molecular probes are molecules used to study the properties of other molecules or structures. The 1,2,4-triazole scaffold has been incorporated into fluorescent probes for various applications. nih.gov The inherent structural features of this compound, such as the aromatic benzhydryl group and the hydrogen-bonding capabilities of the amino-triazole core, make it a potential candidate for development into a molecular probe.

By conjugating a fluorophore to the this compound scaffold, it may be possible to create probes for specific biological targets. For instance, if the compound is found to bind selectively to a particular protein, a fluorescently labeled version could be used to visualize the localization and dynamics of that protein within living cells. The design of such probes would involve identifying a suitable attachment point on the molecule that does not interfere with its binding to the target.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govproquest.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. nih.govproquest.com

Mechanistic Prediction: Machine learning models can also be trained to predict the outcomes of chemical reactions, including identifying the major products and predicting reaction yields. nih.gov This can significantly accelerate the process of synthesis planning and optimization. nih.gov While the synthesis of this compound may follow established routes, ML models could help in optimizing reaction conditions to improve yield and purity. mit.edu Furthermore, for the synthesis of novel derivatives, these predictive models can help in identifying the most viable synthetic routes. cas.org

Supramolecular Chemistry and Non-Covalent Interactions of the Triazole Scaffold

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The 1,2,4-triazole ring is a versatile building block in supramolecular chemistry due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. acs.orgacs.org These interactions play a crucial role in determining the crystal packing of molecules and can influence their physical properties, such as solubility and melting point.

The crystal structure of this compound would likely be stabilized by a network of intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the triazole ring. The bulky benzhydryl group would also contribute to the crystal packing through van der Waals forces and potentially π-π stacking interactions between the phenyl rings. A detailed analysis of the crystal structure would provide valuable insights into these non-covalent interactions and could inform the design of co-crystals or polymorphic forms with improved physicochemical properties.

Table 3: Common Non-Covalent Interactions in 1,2,4-Triazole Crystal Structures

| Interaction Type | Description | Potential Role in this compound |

| N-H···N Hydrogen Bond | A strong hydrogen bond between the amino group and a triazole nitrogen. | Primary interaction driving the formation of supramolecular assemblies. |

| π-π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. | Phenyl rings of the benzhydryl group can participate in stacking. |

| C-H···π Interaction | A weak hydrogen bond between a C-H bond and an aromatic ring. | Can contribute to the overall stability of the crystal lattice. |

| Van der Waals Forces | Weak, non-specific attractive forces between molecules. | Significant contribution from the large benzhydryl group. |

Concluding Remarks and Prospective Research Trajectories

Synthesis and Derivatization: Unresolved Challenges and Novel Opportunities

The synthesis of 5-substituted-3-amino-1,2,4-triazoles presents both established pathways and persistent challenges. A common and direct method involves the condensation of aminoguanidine (B1677879) with corresponding carboxylic acids. researchgate.netmdpi.com However, this approach can be hampered by issues of yield and purity, especially with sterically demanding acids like diphenylacetic acid, the precursor for the benzhydryl group.

Unresolved Challenges:

Regioselectivity and Reaction Conditions: Traditional methods for constructing the triazole ring can require harsh conditions and may produce isomeric impurities. nih.gov Controlling the regioselectivity to exclusively obtain the desired 5-substituted-3-amino isomer remains a challenge that often necessitates laborious purification.

Green Chemistry: Many established protocols rely on volatile organic solvents and high temperatures, posing environmental and safety concerns. A significant challenge is the adaptation of these syntheses to more sustainable, eco-friendly conditions. mdpi.com

Novel Opportunities:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields in the synthesis of 1,2,4-triazole (B32235) derivatives. mdpi.com Applying this technology to the condensation of diphenylacetic acid with aminoguanidine could provide a more efficient and greener route to the target compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This technology presents an opportunity for the scalable and safe synthesis of 5-benzhydryl-4H-1,2,4-triazol-3-amine, potentially overcoming challenges associated with batch processing.

Novel Cyclization Strategies: Research into metal-free, divergent synthesis pathways for 1,2,4-triazoles, such as the cyclization of N'-nitro-2-hydrocarbylidene-hydrazinecarboximidamides, opens new avenues for creating functionalized triazoles under mild conditions. organic-chemistry.org Exploring such innovative routes could provide novel entry points to the benzhydryl-substituted scaffold and its derivatives.

Deeper Mechanistic Understanding of Biological Interactions: Open Questions

While the broader 1,2,4-triazole class is known for a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties, the specific molecular targets and mechanisms of action for this compound are not well-defined. nih.govbohrium.comresearchgate.net The unique structural features of this compound raise several open questions.

Identification of Molecular Targets: What specific enzymes or receptors does this compound interact with? Known targets for triazole derivatives include lanosterol (B1674476) 14α-demethylase (CYP51) in fungi, various kinases, and tubulin in cancer cells. nih.govnih.govmdpi.com Determining the binding profile of the 5-benzhydryl derivative is a critical first step.

Role of the Benzhydryl Group: How does the large, non-polar benzhydryl moiety influence target binding and selectivity? Does it occupy a specific hydrophobic pocket in a target protein, and does its conformational flexibility play a role in the interaction?

Structure-Activity Relationship (SAR): The 3-amino group is a key functional handle. How does its modification or the introduction of substituents on the benzhydryl rings affect biological activity? Systematic SAR studies are needed to map the pharmacophore and optimize potency and selectivity. nih.gov For instance, studies on related 3-amino-1,2,4-triazoles have shown that substitutions on appended aryl rings can significantly impact anticancer efficacy. nih.gov

Computational Chemistry: Predictive Power and Methodological Advancements

Computational chemistry offers powerful tools to address the open questions regarding the biological activity of this compound and to guide future research. Methodologies like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking have been successfully applied to the broader class of 1,2,4-triazoles. nih.govijpsjournal.comnih.gov

Predictive Power:

3D-QSAR: Three-dimensional QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can correlate the structural features of a series of triazole analogs with their biological activity. nih.govresearchgate.net Such models could be developed for this scaffold to predict the activity of novel derivatives and guide their design.

Molecular Docking: Docking simulations can predict the binding mode and affinity of this compound within the active sites of known triazole targets (e.g., kinases, CYP51). mdpi.com This can help prioritize experimental testing and provide a structural basis for observed biological effects.